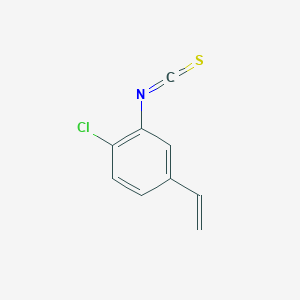
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- is an organic compound with the molecular formula C9H6ClNS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and an isothiocyanato group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- typically involves the following steps:
Chlorination: Benzene undergoes chlorination in the presence of a catalyst such as iron(III) chloride (FeCl) to form chlorobenzene.
Vinylation: Chlorobenzene is then subjected to a vinylation reaction, where an ethenyl group is introduced using reagents like acetylene in the presence of a catalyst.
Isothiocyanation: The final step involves the introduction of the isothiocyanato group. This can be achieved by reacting the vinylated chlorobenzene with thiophosgene (CSCl) under controlled conditions.
Industrial Production Methods
Industrial production of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Addition Reactions: The ethenyl group can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Halogens (Cl, Br), hydrogen gas (H) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Addition: Formation of dihalo derivatives, hydrogenated products, etc.
Oxidation and Reduction: Formation of alcohols, ketones, or reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- involves its interaction with various molecular targets. The isothiocyanato group is known to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This can result in the modification of protein function and activity, which is of interest in both biological and industrial contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-4-ethenyl-: Similar structure but lacks the isothiocyanato group.
Benzene, 1-isothiocyanato-4-methyl-: Similar structure but has a methyl group instead of an ethenyl group.
Eigenschaften
CAS-Nummer |
58590-50-4 |
|---|---|
Molekularformel |
C9H6ClNS |
Molekulargewicht |
195.67 g/mol |
IUPAC-Name |
1-chloro-4-ethenyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C9H6ClNS/c1-2-7-3-4-8(10)9(5-7)11-6-12/h2-5H,1H2 |
InChI-Schlüssel |
YAYBOLABRIXJHI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)Cl)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
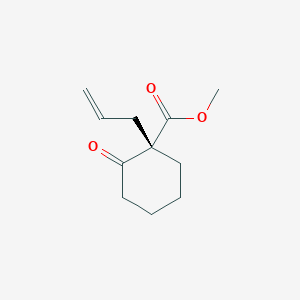
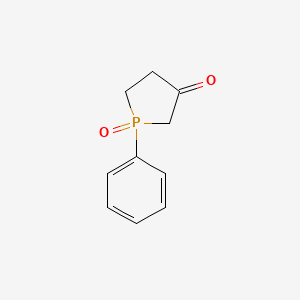
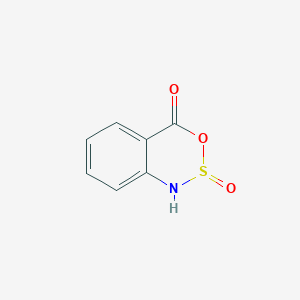
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
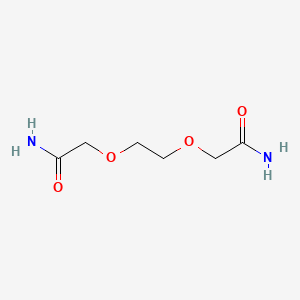
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
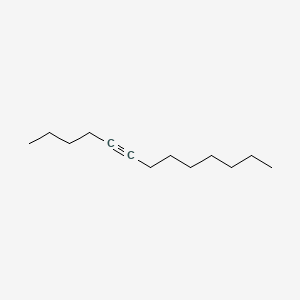

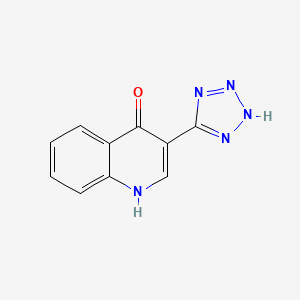
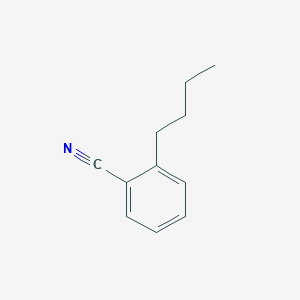
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
